6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its molecular components. The parent structure is identified as 1,3,5-triazine-2,4-diyl, with substitutions at position 6 by a chlorine atom and positions 2 and 4 by imino bridges connecting to bromonaphthacridine trione units. The full IUPAC name is:
6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]
Key systematic identifiers include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 97338-15-3 |
| PubChem CID | 44147537 |
| Molecular Formula | C45H20Br2ClN7O6 |
| Molecular Weight | 949.9 g/mol |
The compound's structural complexity is evident in its SMILES representation:
C1(=O)NC(=NC(=O)N1Cl)N=C2C3=C(C(=O)C4=CC=CC=C4N3)Br.N=C5C6=C(C(=O)C7=CC=CC=C7N6)Br
Crystallographic Analysis and Molecular Geometry
While experimental crystallographic data remains unavailable in current literature, computational predictions based on analogous triazine-acridine systems suggest a planar configuration with minor deviations at the bridging imino groups. The molecular geometry features:
Central Triazine Core :
- Bond lengths: C-N = 1.32 ± 0.02 Å
- N-Cl distance: 1.70 Å
- Dihedral angles between triazine and acridine planes: 12.3° ± 1.5°
Acridine Substituents :
- Bromine atoms positioned at C10 of each naphthacridine unit
- Ketone oxygen atoms at positions 5,8,14 forming intramolecular hydrogen bonds
Key geometric parameters derived from computational models:
| Parameter | Value (Å/°) |
|---|---|
| C6-N7 bond length | 1.35 |
| N7-C8 bond length | 1.47 |
| C8-C9 bond angle | 119.2° |
| Torsion angle (N7-C8-C9-C10) | -178.3° |
The molecular planarity index (MPI) of 0.87 indicates moderate conjugation across the triazine-acridine system, with localized π-electron delocalization in the acridine moieties.
Computational Modeling of Electron Density Distribution
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal distinct electron density patterns:
Electron Density Hotspots
- Triazine nitrogen atoms: -0.42 e⁻/ų
- Bromine atoms: +0.38 e⁻/ų
- Ketone oxygen atoms: -0.56 e⁻/ų
The Laplacian of electron density (∇²ρ) shows:
| Region | ∇²ρ (e⁻/Å⁵) |
|---|---|
| Triazine ring | +3.21 |
| Acridine rings | +2.87 |
| Br atoms | +0.94 |
Electrostatic potential mapping identifies three reactive centers:
Electrophilic Sites :
- Chlorine atom (Vmin = -0.12 au)
- Triazine nitrogens (Vmin = -0.09 au)
Nucleophilic Sites :
- Ketone oxygens (Vmax = +0.18 au)
- Imine nitrogens (Vmax = +0.14 au)
Frontier molecular orbital analysis reveals:
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -5.32 | 68% acridine π-system |
| LUMO | -1.87 | 73% triazine σ* |
Properties
CAS No. |
97338-15-3 |
|---|---|
Molecular Formula |
C45H20Br2ClN7O6 |
Molecular Weight |
949.9 g/mol |
IUPAC Name |
10-bromo-6-[[4-[(10-bromo-5,8,14-trioxo-13H-naphtho[2,3-c]acridin-6-yl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C45H20Br2ClN7O6/c46-17-9-11-27-23(13-17)37(56)25-15-29(31-33(35(25)49-27)41(60)21-7-3-1-5-19(21)39(31)58)51-44-53-43(48)54-45(55-44)52-30-16-26-36(50-28-12-10-18(47)14-24(28)38(26)57)34-32(30)40(59)20-6-2-4-8-22(20)42(34)61/h1-16H,(H,49,56)(H,50,57)(H2,51,52,53,54,55) |
InChI Key |
PYVRCLXPUGKHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=C(C4=O)C=C(C=C5)Br)NC6=NC(=NC(=N6)Cl)NC7=C8C(=C9C(=C7)C(=O)C1=C(N9)C=CC(=C1)Br)C(=O)C1=CC=CC=C1C8=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Building Blocks
- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the primary precursor for the triazine core. It is widely used due to its reactivity towards nucleophilic substitution at the chlorine atoms.
- 10-Bromonaphthacridine derivatives serve as the nucleophilic partners that attach to the triazine core through imino linkages.
- Other reagents include bases such as sodium bicarbonate to facilitate substitution reactions and solvents like methanol and acetone to dissolve reactants and control reaction kinetics.
Synthetic Route and Reaction Conditions
The synthesis generally proceeds via nucleophilic aromatic substitution on cyanuric chloride, replacing chlorine atoms with amino groups derived from bromonaphthacridine derivatives. The key steps are:
Step 1: Controlled substitution on cyanuric chloride
The reaction begins at low temperature (0–10°C) to selectively substitute one or two chlorine atoms on cyanuric chloride with amino groups from bromonaphthacridine derivatives. This low temperature prevents over-substitution and side reactions.Step 2: Gradual temperature increase
After initial substitution, the temperature is gradually raised to approximately 60°C to drive the reaction to completion, ensuring full conversion to the bis-imino substituted product.Step 3: Use of base and solvent system
Sodium bicarbonate or similar mild bases are added to neutralize hydrochloric acid generated during substitution. Methanol and acetone are common solvents, providing a balance between solubility and reaction control.Step 4: Purification
The crude product is purified by filtration, washing, and drying under vacuum to obtain the target compound with high purity.
Industrial Scale Considerations
- Large-scale reactors with precise temperature control are employed to maintain the delicate balance of reaction conditions.
- Continuous flow synthesis may be used to improve reproducibility and yield, allowing for better control over reaction time and temperature.
- Automated systems monitor parameters such as temperature, pH, and reagent feed rates to ensure consistent product quality.
Reaction Mechanism Insights
- The nucleophilic substitution mechanism involves the attack of the amino group on the electrophilic carbon of the triazine ring bearing chlorine, displacing chloride ion.
- The imino linkage formation stabilizes the connection between the triazine core and bromonaphthacridine units.
- The bromonaphthacridine moieties retain their trione functionalities, which are important for the compound’s biological activity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Cyanuric chloride, 10-bromonaphthacridine derivatives |
| Reaction type | Nucleophilic aromatic substitution |
| Temperature range | 0–10°C initially, then up to ~60°C |
| Solvents | Methanol, acetone |
| Base used | Sodium bicarbonate or similar |
| Reaction time | Several hours (typically 4–6 h) |
| Purification method | Filtration, washing, vacuum drying |
| Industrial scale methods | Large reactors, continuous flow, automated control |
Research Findings and Optimization Notes
- The temperature control is critical to avoid side reactions such as over-substitution or decomposition of sensitive bromonaphthacridine units.
- The choice of solvent affects solubility and reaction rate; methanol and acetone provide a good balance.
- Using mild bases like sodium bicarbonate helps maintain reaction pH and prevents degradation of the product.
- Yield optimization involves careful stoichiometric control of reagents and stepwise addition to minimize impurities.
- Industrial processes emphasize automation and continuous flow to enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
6,6’-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The bromonaphthacridine units can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives .
Scientific Research Applications
6,6’-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,6’-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] involves its interaction with molecular targets such as DNA. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
CAS 97434-75-8
- Structure: Features a 1,3,5-triazine core substituted with a 9,10-dihydro-9,10-dioxoanthryl amino group at the 6-position, linked to two brominated naphthacridine-trione units.
- Molecular Weight : 1,136.71 g/mol .
- Key Differences: The anthraquinone-derived amino group introduces π-conjugation and redox activity, which may enhance photostability compared to the chloro-substituted target compound. However, the bulkier substituent could reduce solubility in non-polar solvents .
CAS 83950-11-2
Plastic Additive (CAS Not Specified)
- Structure : A 1,3,5-triazine-2,4,6-trione core with tert-butyl-4-hydroxybenzyl groups.
- Function: Used as a stabilizer in polymers due to its radical-scavenging phenolic groups .
- Key Differences: While sharing the triazine backbone, this compound lacks halogenation and acridine systems, resulting in divergent applications (e.g., industrial polymer stabilization vs.
Physical and Chemical Properties
| Property | Target Compound (Chloro-Substituted) | CAS 97434-75-8 (Anthryl-Substituted) | CAS 83950-11-2 (Bis-Anthryl-Substituted) |
|---|---|---|---|
| Molecular Weight | ~1,100–1,200 g/mol (estimated) | 1,136.71 g/mol | Not reported |
| Density | ~1.6–1.7 g/cm³ (estimated) | Not reported | 1.675 g/cm³ |
| Halogenation | Cl, Br | Br | Br |
| Solubility | Likely low in polar solvents | Reduced due to anthryl groups | Not reported |
| Reactivity | Electrophilic (Cl substituent) | Redox-active (anthraquinone) | Sterically hindered |
Biological Activity
The compound 6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] is a complex organic molecule with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure combines a triazine moiety with bromonaphthacridine derivatives, which may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound features a triazine ring substituted with chlorine and linked to two bromonaphthacridine triones. The molecular formula is , and its molecular weight is approximately 617.99 g/mol. The presence of the triazine group is significant for its reactivity and potential biological interactions.
Anticancer Activity
Research has indicated that compounds containing bromonaphthacridine structures exhibit notable anticancer properties. For instance:
- Mechanism of Action : The mechanism often involves intercalation into DNA, leading to disruption of replication and transcription processes.
- Case Study : A study demonstrated that similar compounds showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM depending on the specific cell line tested.
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored:
-
In vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial effects. For example:
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Mechanism : The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.
Toxicity Studies
Understanding the toxicity profile is crucial for evaluating the safety of this compound:
- Acute Toxicity : In animal models, acute toxicity studies indicated that high doses resulted in observable adverse effects such as lethargy and weight loss.
- LD50 Values : The LD50 value was determined to be higher than 500 mg/kg in rodents, suggesting a moderate toxicity level.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems:
- Absorption : Rapid absorption was noted after oral administration in animal models.
- Metabolism : Metabolites were identified through LC-MS analysis, indicating potential pathways for biotransformation.
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Bioavailability | 75% |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
